poly(N-(3-aminopropyl)glycine)
Description
Properties
CAS No. |
130377-57-0 |
|---|---|
Molecular Formula |
C13H12N4 |
Synonyms |
poly(N-(3-aminopropyl)glycine) |
Origin of Product |
United States |
Synthetic Methodologies and Polymerization Control for Poly N 3 Aminopropyl Glycine Architectures
Ring-Opening Polymerization (ROP) Strategies for N-Substituted Glycine (B1666218) N-Carboxyanhydrides
The ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs) is a primary and highly effective method for producing high molecular weight polypeptoids, including poly(N-(3-aminopropyl)glycine). This approach is favored for its ability to generate well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nsf.gov
Investigation of Initiation Mechanisms and Control over Polymer Chain Growth
The mechanism of ROP for NNCAs is crucial for controlling the final polymer structure. The most common initiation pathway is the normal amine mechanism (NAM), where a primary amine initiator attacks the carbonyl group of the NNCA monomer. acs.orgresearchgate.net This process typically involves amine addition to the 5-carbonyl group as the rate-determining step, followed by ring-opening and decarboxylation. acs.org
Several types of initiators have been explored to control polymerization:
Primary Amines: These are the most widely used initiators, offering a controlled, living polymerization that allows for the synthesis of polypeptoids with predictable molecular weights and low polydispersity (PDI < 1.15). researchgate.netacs.org The choice of amine can influence polymerization kinetics and the solubility of the resulting polymer. acs.org
N-Heterocyclic Carbenes (NHCs): NHCs can initiate the polymerization of NNCAs to form cyclic polypeptoids. researchgate.netacs.org In low dielectric solvents, the propagating species remains as a cyclic zwitterion, which suppresses side reactions and leads to a quasi-living polymerization. acs.org
Other Initiating Systems: Various other systems, including alcohols, thiols, and organometallic catalysts, have been investigated to initiate ROP, each offering different levels of control and functional group tolerance. utoronto.caresearchgate.net For instance, nickel amido-amidate catalysts have been shown to yield polypeptoids with excellent control over chain length in a living manner. utoronto.ca
Control over polymer chain growth is a significant challenge, especially at high monomer-to-initiator ratios where a plateau in molecular weight is often observed. acs.orgutoronto.ca This can be attributed to impurities in the monomer or competing side reactions. utoronto.ca DFT studies have been employed to understand the reactivity ratios between different NCA monomers, confirming that random copolymerization is feasible. acs.org
Optimization of Reaction Conditions for Tailored Molecular Architectures
Optimizing reaction conditions is essential for synthesizing polypeptoids with specific, tailored architectures. Key parameters that can be adjusted include the choice of initiator, solvent, temperature, and monomer purity.
| Parameter | Effect on Polymerization | Research Findings |
| Initiator | Influences initiation rate, chain length control, and end-group functionality. | Water-soluble initiators like mPEG-NH₂ can overcome solubility limitations of the growing polymer chain, enabling higher molecular weights compared to initiators like hexylamine. acs.org |
| Solvent | Affects polymerization kinetics, control, and solubility of both monomer and polymer. | For NHC-mediated ROP, low dielectric solvents like THF or toluene (B28343) promote a more controlled, quasi-living polymerization by maintaining a cyclic propagating intermediate. acs.org |
| Monomer Purity | Critical for achieving predictable molecular weights and avoiding side reactions. | Elimination of acidic contaminants from the NCA monomer, for example by filtration over celite, can significantly improve polymerization rates and conversion. rsc.org |
| Additives | Can suppress side reactions and improve polymerization efficiency. | The addition of benzoic acid has been shown to accelerate the ROP of challenging NCAs and increase polymer yields by potentially facilitating proton transfer and hampering base-induced side reactions. pku.edu.cn |
For monomers with functional side chains, such as the protected amine in an N-(3-aminopropyl)glycine precursor, careful selection of conditions is vital. For example, the ROP of N-(3-tert-butoxy-3-oxopropyl) glycine NCA, a precursor to a polyacid, proceeds rapidly and in a controlled manner in toluene at room temperature using a primary amine initiator. nsf.gov This yields well-defined polymers that can be deprotected after polymerization to reveal the functional side group. nsf.govrsc.org
Solid-Phase Synthesis Approaches for Poly(N-(3-aminopropyl)glycine) Oligomers and Peptoid Mimics
Solid-phase synthesis (SPS) is a powerful technique for the preparation of sequence-defined peptoid oligomers, including those incorporating N-(3-aminopropyl)glycine. nih.govnih.gov The most common approach is the "submonomer" method, which builds the polymer chain directly on a solid support. osti.govgoogle.com This method is highly versatile and can be automated, allowing for the creation of large libraries of compounds. nih.govnih.gov
The submonomer synthesis cycle consists of two main steps:
Acylation: A haloacetic acid, typically bromoacetic acid, is activated and coupled to the resin-bound secondary amine. osti.gov
Displacement: A primary amine, such as 3-aminopropanol with a protected amino group, undergoes a nucleophilic substitution reaction to displace the halide, thereby introducing the desired side chain. nih.govosti.gov
This two-step cycle is repeated to build the oligomer to the desired length. osti.gov The use of this method has been demonstrated in the synthesis of a 25-mer containing N-(3-aminopropyl)glycine units. google.com A key advantage of this technique is that it avoids the need to pre-synthesize protected N-substituted glycine monomers. google.com
| Synthesis Parameter | Details |
| Solid Support | Rink amide resin is commonly used. nih.gov Polystyrene crosslinked with divinylbenzene (B73037) is another option. nih.gov |
| Acylation Reagent | Bromoacetic acid activated with N,N'-diisopropylcarbodiimide (DIC). nih.govosti.gov |
| Displacement Reagent | A primary amine corresponding to the desired side chain (e.g., a protected aminopropylamine). nih.gov |
| Solvents | Traditionally, hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been used, but greener alternatives are being developed. acs.org |
| Cleavage | The final oligomer is cleaved from the resin using a reagent like trifluoroacetic acid (TFA). osti.gov |
The efficiency of SPS allows for the creation of peptoid oligomers up to 50 monomers in length with high yields. nih.govosti.gov This method is fully compatible with standard Fmoc-peptide synthesis protocols and can be performed on automated peptide synthesizers. nih.gov
Convergent Synthesis of Poly(N,N-bis(3-aminopropyl)glycine) Dendron Structures
Dendrimers and dendrons are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. mdpi.com For the specific synthesis of dendrons based on a poly(N,N-bis(3-aminopropyl)glycine) (PAPGly) backbone, a convergent synthesis approach has been successfully employed. unito.itscispace.com In a convergent strategy, the dendritic wedges ("dendrons") are built first and then attached to a central core in the final step. mdpi.com
The synthesis of PAPGly dendrons involves a stepwise strategy using orthogonal protecting groups to build the dendritic structure generation by generation. unito.itscispace.com A typical convergent synthesis for a first-generation (G-1) PAPGly dendron is outlined below:
Core Protection: The primary amine groups of a core molecule like 3,3'-diaminodipropylamine are protected, for instance, with t-Boc groups. unito.it
Alkylation: The secondary amine of the protected core is alkylated, for example, with benzyl (B1604629) bromoacetate. unito.it
Deprotection and Branching: The protecting groups on the primary amines are removed, and a branching unit, N,N-bis(3-aminopropyl)-glycine itself (often in a protected form), is coupled to the newly freed amines. This process builds the next generation of the dendron.
Functionalization: The peripheral amine groups of the final dendron are then available for conjugation with other molecules. unito.itscispace.com
This method allows for the precise construction of different generations of dendrons (e.g., G-0 and G-1) with a defined number of peripheral functional groups. unito.itscispace.com An alternative, though divergent, solid-phase method has also been reported using a pre-formed branching unit, N,N-bis(N'-Fmoc-3-aminopropyl)-glycine, which allows for the modular, stepwise assembly of the dendron on a resin. mdpi.com
Controlled Polymerization Techniques for Block and Graft Copolymers Incorporating N-(3-aminopropyl)glycine Units
The incorporation of N-(3-aminopropyl)glycine units into more complex polymer architectures like block and graft copolymers allows for the creation of materials with combined or enhanced properties, such as stimuli-responsiveness and biocompatibility.
Block Copolymers are linear polymers consisting of two or more distinct polymer chains linked together. The synthesis of polypeptoid-based block copolymers can be achieved through several controlled polymerization techniques:
Sequential Monomer Addition: In a living polymerization, such as a well-controlled ROP of NNCAs, a second type of monomer can be added after the first has been fully consumed, leading to the formation of a block copolymer. utoronto.ca
Macroinitiation: A pre-existing polymer with an initiating end-group (a macroinitiator) can be used to initiate the polymerization of an NNCA. For example, a macroinitiator with a primary amine end-group, such as amine-terminated poly(ethylene glycol) (PEG), can initiate the ROP of an N-(3-aminopropyl)glycine precursor NNCA to form a PEG-b-poly(peptoid) block copolymer. acs.orgnih.gov
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Universal or "switchable" RAFT agents can control the polymerization of different classes of vinyl monomers, allowing for the synthesis of well-defined block copolymers that could potentially include a vinyl monomer containing the aminopropyl glycine moiety. sigmaaldrich.com
Graft Copolymers consist of a main polymer backbone with polymeric side chains grafted onto it. Common strategies for synthesizing graft copolymers that could incorporate poly(N-(3-aminopropyl)glycine) include:
"Grafting From": A polymer backbone is first synthesized with initiating sites distributed along its chain. These sites are then used to initiate the polymerization of the graft chains (e.g., via ROP of an NNCA). cmu.edu For example, a polymer with pendant primary amine groups could be used to initiate the growth of poly(N-(3-aminopropyl)glycine) chains.
"Grafting To": A pre-formed backbone polymer with reactive functional groups is reacted with pre-formed side-chain polymers that have complementary reactive end-groups. For example, a backbone with electrophilic groups could be reacted with amine-terminated poly(N-(3-aminopropyl)glycine). cmu.edu
"Grafting Through" (Macromonomer Method): A monomer with a polymeric side chain already attached (a macromonomer) is copolymerized with other monomers to form the graft copolymer. cmu.edu A poly(N-(3-aminopropyl)glycine) chain with a polymerizable group (like a methacrylate) at one end could be used as a macromonomer.
These advanced polymerization techniques provide a robust toolkit for designing complex polymer architectures incorporating the unique properties of N-(3-aminopropyl)glycine units.
Advanced Characterization of Poly N 3 Aminopropyl Glycine Structural and Supramolecular Features
Spectroscopic Elucidation of Primary and Secondary Polymer Structures
Spectroscopic methods are fundamental in determining the primary and secondary structures of poly(N-(3-aminopropyl)glycine), providing insights into its chemical composition, functional groups, and conformational arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent structure of poly(N-(3-aminopropyl)glycine). Both ¹H and ¹³C NMR are utilized to provide a detailed map of the polymer's atomic framework.
In a typical ¹H NMR spectrum of poly(N-(3-aminopropyl)glycine), specific proton signals can be assigned to the different chemical environments within the repeating unit. The protons of the aminopropyl side chain (–CH₂–CH₂–CH₂–NH₂) and the glycine (B1666218) backbone (–N–CH₂–CO–) will exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the central methylene group of the propyl chain. The α-protons of the glycine unit are also readily identifiable. utexas.eduresearchgate.net Glycine is unique as it is the only amino acid with two alpha-protons, which can sometimes have distinct chemical shifts. utexas.edu
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each carbon atom in the repeating unit will have a distinct resonance, allowing for unambiguous confirmation of the polymer's primary structure. The carbonyl carbon of the glycine unit, for example, will appear in the characteristic downfield region for carbonyl groups. nsf.gov
Interactive Data Table: Expected ¹H NMR Chemical Shifts for Poly(N-(3-aminopropyl)glycine)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Backbone α-CH₂ | 3.0 - 3.5 | Singlet or AB quartet |
| Side Chain N-CH₂ | 2.5 - 3.0 | Triplet |
| Side Chain CH₂-CH₂-CH₂ | 1.5 - 2.0 | Multiplet |
| Side Chain CH₂-NH₂ | 2.7 - 3.2 | Triplet |
| Amine NH₂ | Variable | Broad singlet |
Note: Chemical shifts are approximate and can be influenced by solvent, pH, and temperature.
High-resolution solid-state NMR can also be employed to study the polymer in its solid state, providing insights into its morphology and the dynamics of different polymer segments. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in poly(N-(3-aminopropyl)glycine). The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds. researchgate.netlibretexts.org
Key functional groups and their expected vibrational frequencies in the FTIR spectrum of poly(N-(3-aminopropyl)glycine) include:
N-H stretching: The primary amine (–NH₂) and secondary amine (in the backbone) groups will exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.
C-H stretching: The methylene (–CH₂–) groups in the backbone and side chains will show stretching vibrations just below 3000 cm⁻¹.
C=O stretching: The amide carbonyl group (–CO–) of the glycine backbone will display a strong absorption band around 1650 cm⁻¹, often referred to as the Amide I band. researchgate.netelsevierpure.com
N-H bending: The N-H bending vibration of the amide group (Amide II band) is expected to appear around 1550 cm⁻¹.
C-N stretching: The stretching vibrations of the C-N bonds will be present in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
The presence and position of these bands provide a molecular fingerprint of the polymer, confirming the successful incorporation of the aminopropyl and glycine moieties. nih.gov
Interactive Data Table: Characteristic FTIR Absorption Bands for Poly(N-(3-aminopropyl)glycine)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C-N | Stretching | 1000 - 1300 |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules, including polymers with chiral centers or those that can adopt ordered, helical structures. nih.govmdpi.com Although the monomer unit of poly(N-(3-aminopropyl)glycine) is not inherently chiral, the polymer chain can potentially fold into stable secondary structures, such as helices or sheets, which can be detected by CD spectroscopy. nih.gov
The CD spectrum arises from the differential absorption of left and right circularly polarized light by the sample. Different secondary structural elements, such as α-helices, β-sheets, and random coils, give rise to characteristic CD signals. nih.gov For poly(N-(3-aminopropyl)glycine), the presence of regular, ordered conformations would result in a non-zero CD spectrum.
Factors such as pH, temperature, and solvent polarity can influence the conformation of the polymer chain. CD spectroscopy can be used to monitor conformational transitions induced by these external stimuli. For example, changes in the charge state of the primary and secondary amine groups with pH could lead to significant alterations in the polymer's secondary structure, which would be reflected in the CD spectrum.
Chromatographic and Light Scattering Analyses for Molecular Weight Distribution and Architectural Homogeneity
Determining the molecular weight and its distribution is crucial for understanding the physical and chemical properties of polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), coupled with light scattering detectors, is the standard method for this analysis. nsf.govtosohbioscience.com
In a GPC/SEC experiment, the polymer solution is passed through a column packed with porous beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. This separates the polymer sample based on hydrodynamic volume. nsf.gov
A multi-angle light scattering (MALS) detector is often used in conjunction with GPC to determine the absolute molecular weight of the polymer at each elution volume, without the need for column calibration with polymer standards. tosohbioscience.comwarwick.ac.ukresearchgate.net The intensity of the scattered light is proportional to the molecular weight and concentration of the polymer. nottingham.ac.uk By measuring the scattered light at multiple angles, the radius of gyration can also be determined, providing information about the polymer's size and shape in solution. tosohbioscience.com
The data obtained from GPC-MALS analysis allows for the determination of:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Z-average molecular weight (Mz)
Polydispersity index (PDI = Mw/Mn) , which is a measure of the breadth of the molecular weight distribution.
A narrow PDI indicates a more homogeneous polymer architecture, which is often desirable for specific applications.
Microscopic Investigation of Self-Assembled Nanostructures and Morphologies
Poly(N-(3-aminopropyl)glycine), with its amphiphilic character arising from the hydrophilic amine groups and the potentially more hydrophobic backbone, has the propensity to self-assemble into various nanostructures in solution. google.comresearchgate.netnih.gov These self-assembled structures can include micelles, vesicles, or other complex morphologies. reading.ac.uknih.gov
Microscopic techniques are indispensable for visualizing and characterizing these nanostructures.
Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of the self-assembled structures. Samples are typically stained with a heavy metal salt to enhance contrast.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the self-assembled structures in their solid state.
Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical images of the nanostructures on a substrate, both in air and in a liquid environment. This technique is particularly useful for measuring the height and other dimensions of the assembled structures.
These microscopic investigations provide direct evidence of self-assembly and offer valuable insights into the size, shape, and organization of the resulting nanostructures.
Relaxometric Characterization Methodologies for Poly(N,N-bis(3-aminopropyl)glycine) in Advanced Imaging Research
Derivatives of poly(N-(3-aminopropyl)glycine), such as poly(N,N-bis(3-aminopropyl)glycine) (PAPGly), have been explored as platforms for the development of advanced contrast agents for Magnetic Resonance Imaging (MRI). unito.itnih.govresearchgate.net The relaxometric characterization of these polymers, particularly when chelated with paramagnetic ions like Gadolinium(III) (Gd³⁺), is crucial for evaluating their efficacy as MRI contrast agents. amanote.com
The key parameter in relaxometric studies is the relaxivity (r₁ and r₂), which measures the ability of a contrast agent to increase the longitudinal and transverse relaxation rates of water protons in its vicinity. Higher relaxivity values lead to greater contrast enhancement in MRI images.
The relaxivity of Gd³⁺-chelated PAPGly dendrons is influenced by several factors, including:
Rotational Correlation Time (τR): This parameter describes the tumbling rate of the molecule in solution. Slower tumbling, often associated with larger molecules like polymers and dendrimers, can lead to increased relaxivity. unito.itnih.gov
Water Exchange Rate (kex): The rate at which water molecules exchange between the coordination sphere of the Gd³⁺ ion and the bulk solvent is a critical determinant of relaxivity.
Number of Coordinated Water Molecules (q): The number of water molecules directly coordinated to the Gd³⁺ ion also affects the relaxivity.
These parameters are determined through a combination of techniques, including:
Nuclear Magnetic Relaxation Dispersion (NMRD) Profiles: This involves measuring the longitudinal relaxation rate (1/T₁) of water protons over a wide range of magnetic field strengths. Fitting the NMRD data to theoretical models allows for the determination of τR and other parameters. unito.it
¹⁷O NMR Spectroscopy: Variable temperature ¹⁷O NMR measurements are used to determine the water exchange rate (kex). unito.it
By systematically studying different generations of PAPGly dendrons, researchers can understand how molecular weight and structure influence the relaxometric properties, which is essential for designing more effective MRI contrast agents. nih.govresearchgate.net
Mechanistic Investigations of Poly N 3 Aminopropyl Glycine Interactions with Biological Macromolecules
Nucleic Acid Binding and Condensation Mechanisms
Poly(N-(3-aminopropyl)glycine), a cationic polymer, interacts strongly with negatively charged nucleic acids like DNA and RNA. These interactions lead to the condensation of nucleic acids into compact nanoparticles, a crucial step for protecting them and facilitating their entry into cells.
Poly(N-(3-aminopropyl)glycine) Interactions with DNA and RNA: Electrostatic and Hydrogen Bonding Contributions
The primary driving force for the interaction between poly(N-(3-aminopropyl)glycine) and nucleic acids is the electrostatic attraction between the positively charged amine groups of the polymer and the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.govnih.gov This strong, non-specific electrostatic interaction neutralizes the negative charge of the nucleic acid, reducing repulsion between different segments of the nucleic acid chain and allowing it to condense.
Beyond simple charge neutralization, hydrogen bonding plays a significant role in the specificity and stability of the complex. nih.govnih.gov The amine groups on the poly(N-(3-aminopropyl)glycine) backbone can act as hydrogen bond donors, while the oxygen and nitrogen atoms on the nucleic acid bases and the phosphate-sugar backbone can act as acceptors. nih.govdeboecksuperieur.com These hydrogen bonds, along with van der Waals contacts, contribute to the formation of a stable, condensed structure, often referred to as a polyplex. nih.gov The combination of electrostatic forces and hydrogen bonds allows the polymer to effectively wrap around and condense the nucleic acid into a compact particle. researchgate.net
Influence of Polyamine Chain Length and Charge Density on Nucleic Acid Complexation and Condensation
The efficiency of nucleic acid condensation by polyamines is critically dependent on the polymer's structural characteristics, namely its chain length and charge density. nih.govub.edu
Chain Length: Generally, longer polyamine chains are more effective at condensing nucleic acids. A longer polymer can bridge multiple segments of a nucleic acid molecule simultaneously, leading to more stable and compact complexes. ub.edu There is often a minimum or threshold chain length required to induce significant condensation and antimicrobial activity, which can be correlated with the dimensions of the target biological structures, such as the thickness of a lipid membrane. ub.edu
Charge Density: Charge density, the number of positive charges per unit length of the polymer, is a pivotal parameter. nih.gov A higher charge density typically leads to stronger electrostatic interactions and more efficient charge neutralization of the nucleic acid, resulting in smaller and more stable polyplexes. warwick.ac.uk However, an excessively high charge density can lead to strong electrostatic repulsion between the polymer chains themselves, which may hinder the formation of a tightly packed, condensed particle. researchgate.net Studies on various polycations have shown that while high charge density is often beneficial, hydrophobic interactions between polymer chains can also contribute significantly to DNA complexation, suggesting that an optimal balance between charge density and other intermolecular forces is key for efficient gene delivery. nih.govresearchgate.net
The interplay of these factors determines the physicochemical properties of the resulting nucleic acid complexes, such as their size and surface charge, which in turn influence their biological activity. warwick.ac.uk
Table 1: Influence of Polymer Properties on Nucleic Acid Condensation
| Polymer Property | Effect on Condensation | Rationale |
|---|---|---|
| Increasing Chain Length | Enhances condensation efficiency | Longer chains can bridge and neutralize larger segments of the nucleic acid, leading to more compact structures. ub.edu |
| Increasing Charge Density | Generally increases condensation and particle stability | Stronger electrostatic attraction with the nucleic acid backbone leads to more effective charge neutralization. warwick.ac.uk |
| Very High Charge Density | Can be detrimental to condensation | Increased electrostatic repulsion between polymer chains can interfere with the formation of stable, compact particles. researchgate.net |
| Hydrophobicity | Can enhance complexation, especially in low-charge-density polymers | Hydrophobic interactions among polymer chains wrapped around DNA contribute to the stability of the complex. nih.gov |
Studies on the Mechanistic Protection of Nucleic Acids Against Enzymatic Degradation by Poly(N-(3-aminopropyl)glycine) Conjugates
A primary function of condensing nucleic acids with cationic polymers like poly(N-(3-aminopropyl)glycine) is to protect them from degradation by nucleases present in the extracellular environment and within the cell. The protective mechanism is primarily physical. By forming a compact, tightly bound polyplex, the polymer restricts the access of nuclease enzymes to the phosphodiester bonds of the DNA or RNA backbone. nih.gov The dense polymer coating acts as a steric shield, preventing the enzyme's active site from reaching its substrate. This protection is crucial for gene delivery applications, ensuring that the nucleic acid remains intact until it reaches its target site within the cell. The stability of the complex, influenced by factors like charge density and polymer length, directly correlates with the degree of protection afforded against enzymatic digestion. nih.gov
Lipid Membrane Interactions and Cellular Internalization Pathways
For effective delivery of a nucleic acid payload, the poly(N-(3-aminopropyl)glycine) carrier must interact with and traverse the cell's lipid membrane. This process involves initial association with the membrane followed by internalization into the cell.
Mechanisms of Membrane Association and Disruption by Poly(N-(3-aminopropyl)glycine) and Its Derivatives
Following this initial binding, the polymer can induce membrane disruption to facilitate entry. Several models describe this process for cationic molecules:
The Carpet-like Mechanism: In this model, the cationic polymers accumulate on the membrane surface, forming a "carpet." nih.gov Once a threshold concentration is reached, this arrangement disrupts the membrane's integrity, potentially by causing tension and leading to the formation of transient pores or the localized collapse of the membrane structure. nih.govmanchester.ac.uk
Formation of Non-Bilayer Phases: The interaction between cationic polymers and anionic lipids in the membrane can alter the natural packing of the lipids. This can lead to the formation of inverted, non-bilayer structures, such as hexagonal phases, which disrupt the bilayer integrity and increase membrane permeability. researchgate.net
These interactions are influenced by the lipid composition of the membrane; membranes with a higher content of anionic lipids show stronger interactions with cationic polymers. nih.gov
Elucidation of Cellular Uptake Pathways for Poly(N-(3-aminopropyl)glycine) Based Nanocarriers (e.g., Endocytosis Mechanisms, Proton Sponge Effect)
The primary route for cellular internalization of nanocarriers is endocytosis, an active process where the cell engulfs extracellular material. nih.gov Several endocytic pathways can be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov The specific pathway utilized often depends on the size, shape, and surface chemistry of the nanoparticle.
Once internalized, the nanocarrier is enclosed within an endosome, a membrane-bound vesicle. For the nucleic acid cargo to be effective, it must escape the endosome and enter the cytoplasm. This endosomal escape is a major barrier to efficient gene delivery. nih.gov Cationic polymers like poly(N-(3-aminopropyl)glycine) are thought to facilitate this escape via the proton sponge effect . nih.gov
The mechanism of the proton sponge effect is as follows:
The endosome matures, and its internal environment becomes progressively more acidic due to the action of proton pumps (V-ATPases) on its membrane.
The numerous secondary and tertiary amine groups on the poly(N-(3-aminopropyl)glycine) backbone become protonated in this acidic environment.
This continuous protonation acts as a "proton sponge," drawing more protons into the endosome.
To maintain charge neutrality, chloride ions (Cl⁻) and water passively flow into the endosome.
The influx of ions and water leads to osmotic swelling of the endosome, eventually causing it to rupture and release its contents, including the nanocarrier and its nucleic acid payload, into the cytoplasm. nih.gov
This mechanism allows the therapeutic nucleic acid to avoid degradation in the lysosome, the final stage of the endocytic pathway, and to reach its site of action in the cell.
Role of Surface Functionalization and Multivalency in Modulating Cellular Uptake Mechanisms
The cellular uptake of synthetic polymers like poly(N-(3-aminopropyl)glycine) is intricately governed by their physicochemical properties, with surface functionalization and multivalency playing pivotal roles. While direct studies on poly(N-(3-aminopropyl)glycine) are limited, research on analogous polycationic polymers and functionalized nanoparticles provides a framework for understanding its potential cellular uptake mechanisms.
Surface functionalization can significantly alter the interaction of a polymer with the cell membrane, thereby influencing the internalization pathway. For instance, the introduction of specific ligands can facilitate receptor-mediated endocytosis, a process that offers enhanced selectivity and efficiency in cellular targeting nih.gov. The surface charge of a polymer is another critical factor. The cationic nature of poly(N-(3-aminopropyl)glycine), owing to its primary and secondary amine groups, is expected to promote electrostatic interactions with the negatively charged cell surface, which can enhance its cellular uptake.
Multivalency, the simultaneous presentation of multiple functional groups, is a key determinant of the strength and specificity of interactions at the cell surface. In the context of poly(N-(3-aminopropyl)glycine), the repeating aminopropyl side chains create a multivalent display of positive charges. This multivalency can lead to enhanced binding to the cell surface through cooperative interactions, potentially triggering cellular uptake pathways such as macropinocytosis. The density of these functional groups can be modulated during synthesis to fine-tune the biological activity and cellular uptake efficiency nih.gov. Research on other polymeric systems has shown that both linear and branched architectures can influence the effectiveness of gene delivery and cytotoxicity, which is partly dependent on how the polymer's structure affects its interaction with the cell membrane and subsequent internalization nih.gov.
The table below summarizes the influence of surface characteristics on the cellular uptake of polymeric nanoparticles, providing insights that can be extrapolated to poly(N-(3-aminopropyl)glycine).
| Surface Modification | Predominant Uptake Mechanism | Effect on Uptake Efficiency |
| PEGylation | Reduced protein adsorption, leading to decreased opsonization and phagocytosis. nih.gov | Generally decreased non-specific uptake. nih.gov |
| Cationic Surface | Enhanced electrostatic interactions with the cell membrane. | Increased non-specific uptake. |
| Ligand Conjugation | Receptor-mediated endocytosis. nih.gov | Increased target-specific uptake. nih.gov |
Interaction with Proteins and Enzymes: Research Perspectives
The polyamine-like structure of poly(N-(3-aminopropyl)glycine) suggests that it could have significant interactions with proteins and enzymes, influencing their structure and function.
While specific studies employing poly(N-(3-aminopropyl)glycine) as model peptides for investigating membrane-bound enzymes are not yet prevalent in the literature, its structural characteristics make it a promising candidate for such research. The amphipathic nature of this polymer, with its hydrophilic backbone and charged side chains, could mimic aspects of natural peptides that interact with the lipid bilayer. The presence of glycine (B1666218) in the backbone is significant, as glycine residues are known to play a role in the packing of transmembrane helices in polytopic membrane proteins nih.gov.
The study of membrane-bound enzymes is often challenging due to the difficulty of maintaining their native conformation and activity outside of the lipid environment. Soluble polymers that can interact with and stabilize these enzymes provide a valuable tool. The kinetics of enzymatic reactions within or associated with lipid membranes can be influenced by the local environment nih.gov. Poly(N-(3-aminopropyl)glycine) could be used to probe how the charge and conformation of a polymer affect the activity of membrane-associated enzymes. Label-free plasmonic microscopy techniques are emerging to map the binding kinetics of membrane proteins in their native environment, and such methods could be applied to study the interactions with model peptides like poly(N-(3-aminopropyl)glycine) nih.govresearchgate.net.
Polyamines are known to modulate the activity of various enzymes through several mechanisms. Given that poly(N-(3-aminopropyl)glycine) is a synthetic polyamine, it is plausible that it exerts similar effects. Polyamines can influence enzyme activity by:
Direct binding to the enzyme: Polyamines can interact with acidic residues on the enzyme surface, leading to conformational changes that may enhance or inhibit activity. For example, poly(γ-glutamic acid) has been shown to enhance the activity of several enzymes scispace.com.
Altering the substrate availability: Polyamines can interact with substrates, particularly anionic ones, which may affect their availability to the enzyme's active site.
Modulating the enzyme's oligomeric state: Some enzymes are active only in specific oligomeric forms (e.g., dimers, tetramers). Polyamines have been shown to induce the dimerization of certain proteins, which can be crucial for their function mdpi.comresearchgate.net. For instance, polyamines induce the dimerization of antizyme 1 (OAZ1), a key regulator of polyamine homeostasis mdpi.comresearchgate.net.
The table below presents data on the effects of different polymers on the activity of specific enzymes, illustrating the potential modulatory roles that poly(N-(3-aminopropyl)glycine) might play.
| Polymer | Enzyme | Observed Effect on Activity |
| Poly(γ-glutamic acid) | Carbonic Anhydrase | Enhanced activity scispace.com |
| Poly(γ-glutamic acid) | Lipase | Enhanced activity scispace.com |
| Poly(γ-glutamic acid) | α-Amylase | Enhanced activity scispace.com |
Cellular Response and Bioreactivity Mechanisms (Excluding Safety/Toxicity Profiles as Standalone)
The interaction of poly(N-(3-aminopropyl)glycine) with cells is expected to elicit a range of biological responses, influenced by its chemical structure.
The structure of a polymer is a critical determinant of its interaction with cells and, consequently, its effect on cellular viability. For polycationic polymers, factors such as molecular weight, charge density, and architecture (linear vs. branched) are known to influence cytotoxicity nih.govmdpi.com. While direct structure-activity relationship studies for poly(N-(3-aminopropyl)glycine) are not extensively documented, research on other poly(amidoamine)s and cationic polymers provides valuable insights.
Generally, higher molecular weight and greater charge density in cationic polymers are associated with increased cytotoxicity. This is often attributed to stronger interactions with the cell membrane, leading to membrane disruption. However, the relationship is not always linear, and optimal structures with high bioactivity and low cytotoxicity can often be identified nih.govnih.gov. For instance, studies on poly(glycoamidoamine)s have shown that increasing the amine density does not necessarily enhance transfection efficiency but does lead to an increase in cytotoxicity nih.gov. The cytotoxicity of poly(N-isopropyl acrylamide) has also been shown to be dependent on the cell type and the specific formulation of the polymer nih.govresearchgate.net.
The following table summarizes the general trends observed for the influence of polymer structure on cellular viability.
| Structural Parameter | Influence on Cellular Viability |
| Increasing Molecular Weight | Generally leads to increased cytotoxicity. |
| Increasing Cationic Charge Density | Often correlates with higher cytotoxicity due to membrane disruption. mdpi.com |
| Branched vs. Linear Architecture | Linear polymers can exhibit higher toxicity than their branched counterparts. nih.gov |
There is growing interest in the potential of specific amino acids and their derivatives to protect cells from stress and wasting conditions. Glycine, the parent amino acid of the repeating unit in poly(N-(3-aminopropyl)glycine), has been shown to protect muscle cells from wasting in vitro researchgate.netnih.govnih.gov. This protective effect is mediated, at least in part, through the activation of the mTORC1 signaling pathway, which is a key regulator of protein synthesis and cell growth nih.govnih.gov.
Studies using C2C12 muscle cells have demonstrated that glycine supplementation can attenuate myotube atrophy induced by serum withdrawal or nutrient starvation researchgate.netnih.gov. Glycine-treated myotubes were significantly larger than control cells under wasting conditions, and this effect was blocked by the mTORC1 inhibitor rapamycin (B549165) nih.gov. This suggests that the protective mechanism involves the stimulation of protein synthesis via mTORC1 signaling nih.govnih.govresearchgate.net.
While these studies have focused on the free amino acid glycine, it is conceivable that a polymer like poly(N-(3-aminopropyl)glycine) could have similar or even enhanced protective effects. The multivalent presentation of the glycine-related structure might lead to more potent activation of cell signaling pathways involved in cell survival and growth. Future research should explore whether poly(N-(3-aminopropyl)glycine) can indeed protect cells from wasting and elucidate the underlying molecular mechanisms.
The table below presents findings from in vitro studies on the protective effects of glycine on muscle cell wasting.
| Experimental Model | Treatment | Key Finding |
| C2C12 myotubes with serum withdrawal | Glycine supplementation | Attenuated myotube wasting in a dose-dependent manner. nih.gov |
| C2C12 myotubes with nutrient starvation (HBS) | Glycine supplementation | Preserved myotube diameter and protein synthesis rates. researchgate.netnih.govresearchgate.net |
| C2C12 myotubes with rapamycin co-treatment | Glycine supplementation | The protective effect of glycine was prevented, indicating mTORC1 dependence. nih.gov |
Poly N 3 Aminopropyl Glycine in Advanced Delivery System Research: Mechanistic Design Principles
Design and Engineering of Poly(N-(3-aminopropyl)glycine)-Based Gene Delivery Vectors
The development of safe and efficient vectors for gene delivery is a cornerstone of gene therapy research. Cationic polymers, such as poly(N-(3-aminopropyl)glycine), have garnered significant attention in this field due to their ability to condense and protect nucleic acids, facilitating their entry into cells. The design and engineering of these polymers are critical to overcoming the numerous extracellular and intracellular barriers to successful gene transfection.
Polyplex Formation and Stability Mechanisms
The initial and one of the most critical steps in non-viral gene delivery is the complexation of the cationic polymer with the negatively charged nucleic acid (e.g., plasmid DNA or siRNA) to form a condensed, nanoparticle-sized structure known as a polyplex. This process is primarily driven by electrostatic interactions between the protonated amine groups on the polymer and the phosphate (B84403) groups of the nucleic acid backbone.
The stability of these polyplexes is a key determinant of their in vivo efficacy. A stable polyplex must protect the genetic cargo from enzymatic degradation by nucleases present in the bloodstream and interstitial fluids. The ratio of the polymer's amine groups to the nucleic acid's phosphate groups, commonly referred to as the N/P ratio, is a critical parameter influencing polyplex formation and stability. While a higher N/P ratio often leads to more compact and stable polyplexes, it can also be associated with increased cytotoxicity. Therefore, optimizing the N/P ratio is a crucial aspect of designing effective poly(N-(3-aminopropyl)glycine)-based gene delivery vectors.
The stability of polyplexes can be challenged by physiological conditions, such as the presence of serum proteins and high ionic strength, which can lead to aggregation or dissociation of the complexes. Research into various cationic polymers has shown that both the polymer's structure and the N/P ratio are important factors in maintaining polyplex stability in the bloodstream, which in turn affects their biodistribution.
Strategies for Enhancing Endosomal Escape of Poly(N-(3-aminopropyl)glycine) Polyplexes
Following cellular uptake, typically via endocytosis, polyplexes are sequestered within endosomes. For the genetic material to reach its site of action in the cytoplasm or nucleus, it must first escape these endosomal vesicles. This endosomal escape is a major rate-limiting step in non-viral gene delivery.
One of the most widely studied mechanisms for enhancing endosomal escape is the "proton sponge" effect. Polymers with a high buffering capacity at endosomal pH (which drops from neutral to acidic) are thought to promote endosomal rupture. As the endosome acidifies, the polymer's amine groups become protonated, leading to an influx of protons and chloride ions. This influx increases the osmotic pressure within the endosome, causing it to swell and eventually burst, releasing the polyplex into the cytoplasm. Polymers containing primary, secondary, and tertiary amines, like poly(N-(3-aminopropyl)glycine), can exhibit this buffering capacity.
Other strategies to enhance endosomal escape include the incorporation of membrane-disruptive components. This can be achieved by conjugating the polymer with fusogenic peptides or lipids that can interact with and destabilize the endosomal membrane. The design of pH-sensitive linkages within the polymer backbone or its side chains can also trigger conformational changes or degradation in the acidic environment of the endosome, facilitating the release of the nucleic acid cargo.
Development of Functionalized Delivery Systems for Targeted Molecular Transport Research
Achieving targeted gene delivery to specific cell types or tissues is a primary goal in the development of advanced delivery systems, as it can enhance therapeutic efficacy and reduce off-target effects. This is typically accomplished by functionalizing the delivery vector with targeting ligands that can bind to specific receptors overexpressed on the surface of the target cells.
For poly(N-(3-aminopropyl)glycine)-based systems, the primary amine groups present in its structure offer reactive sites for the covalent attachment of various targeting moieties. These can include small molecules, peptides, antibodies, or carbohydrates that recognize and bind to cell-surface receptors. For example, in related polyamidoamine (PPI) dendrimers, conjugation with glycyrrhetinic acid has been shown to enhance liver-specific targeting for the treatment of hepatocellular carcinoma. rsc.org This approach leverages the specific interaction between the ligand and its receptor to promote receptor-mediated endocytosis, thereby increasing the concentration of the gene delivery vector within the target cells.
The functionalization strategy must be carefully designed to ensure that the targeting ligand is accessible for receptor binding and that its conjugation does not interfere with the polymer's ability to condense nucleic acids or facilitate endosomal escape. The versatility of the poly(N-(3-aminopropyl)glycine) structure allows for the potential incorporation of multiple functionalities, such as targeting ligands and imaging agents, to create multifunctional delivery systems for both therapeutic and diagnostic applications.
Poly(N-(3-aminopropyl)glycine) as a Component in Novel Drug Delivery System Development Research
The application of polymers in drug delivery extends beyond gene therapy to the delivery of small molecule drugs and biopharmaceuticals. Poly(amino acid)s, a class of polymers that includes poly(N-(3-aminopropyl)glycine), are particularly attractive for these applications due to their biocompatibility and biodegradability. researchgate.net These polymers can be designed to form various types of nanocarriers, such as nanoparticles, micelles, and hydrogels, to encapsulate and deliver therapeutic agents. nih.gov
Polymeric nanocarriers can improve the pharmacokinetic and pharmacodynamic properties of drugs by:
Enhancing solubility and stability: Hydrophobic drugs can be encapsulated within the core of polymeric micelles or nanoparticles, increasing their solubility in aqueous environments and protecting them from degradation.
Providing controlled release: The drug release kinetics can be modulated by controlling the degradation rate of the polymer matrix or by designing stimuli-responsive systems that release the drug in response to specific triggers, such as changes in pH or temperature. sigmaaldrich.com
Enabling targeted delivery: As with gene delivery vectors, drug-loaded nanocarriers can be functionalized with targeting ligands to direct them to specific sites of action, thereby increasing therapeutic efficacy and reducing systemic toxicity. sigmaaldrich.com
While specific research on poly(N-(3-aminopropyl)glycine) as a primary component in novel drug delivery systems for non-genetic payloads is an emerging area, its inherent properties as a cationic, amine-rich polymer suggest its potential for electrostatic interaction with anionic drugs or for modification to create amphiphilic structures capable of self-assembly into drug-carrying nanoparticles.
Multimodal Imaging Probe Development Based on Poly(N,N-bis(3-aminopropyl)glycine) Conjugates
In the realm of biomedical imaging, there is a continuous drive to develop contrast agents with enhanced sensitivity and specificity. Poly(N,N-bis(3-aminopropyl)glycine) (PAPGly), a dendron related to poly(N-(3-aminopropyl)glycine), has been investigated as a scaffold for the development of novel magnetic resonance imaging (MRI) contrast agents. researchgate.net
Dendrimers and dendrons are attractive platforms for creating macromolecular contrast agents due to their well-defined structure and multivalency. researchgate.net By conjugating multiple paramagnetic metal ion chelates, such as gadolinium (Gd³⁺), to the periphery of a dendron, the relaxivity per molecule can be significantly increased compared to small-molecule contrast agents. This is primarily due to the slowing of the molecule's rotational correlation time, which enhances its ability to relax water protons and produce a stronger MRI signal. researchgate.net
Research has focused on the synthesis of different generations (G-0 and G-1) of PAPGly dendrons. researchgate.net These dendrons have peripheral amine groups that can be conjugated with a chelating agent, such as a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), which can then stably chelate Gd³⁺ ions. researchgate.net
Self Assembly and Supramolecular Architectures of Poly N 3 Aminopropyl Glycine
Mechanisms of Polymeric Micelle Formation and Stability
There is currently no specific information available in the scientific literature detailing the mechanisms of polymeric micelle formation and stability for poly(N-(3-aminopropyl)glycine).
In general, for amphiphilic block copolymers, polymeric micelles form in a selective solvent above a certain concentration, known as the critical micelle concentration (CMC). This process is driven by the minimization of unfavorable interactions between the solvent and the solvophobic block of the copolymer. The stability of these micelles is influenced by factors such as the length of the hydrophobic and hydrophilic blocks, the nature of the polymer-solvent interactions, and the presence of any cross-linking within the micellar core or shell.
Design Principles for Hierarchical Nanostructures from Poly(N-(3-aminopropyl)glycine) Conjugates
Specific design principles for creating hierarchical nanostructures from conjugates of poly(N-(3-aminopropyl)glycine) have not been established in the available scientific literature.
The design of hierarchical nanostructures from polymeric conjugates is a complex field that relies on the precise control over molecular interactions. osti.gov Key principles often involve the use of specific molecular recognition motifs, control over polymer chain architecture (e.g., block copolymers, graft copolymers), and manipulation of external conditions such as solvent quality and temperature. rsc.org For polypeptoids, sequence control is a critical tool for programming self-assembly into well-defined nanostructures. nih.gov Without experimental data on poly(N-(3-aminopropyl)glycine) conjugates, it is not possible to outline specific design principles.
Formation of Hydrogels and Other Macroscopic Assemblies for Research Applications
There is a lack of specific research on the formation of hydrogels and other macroscopic assemblies from poly(N-(3-aminopropyl)glycine) for research applications.
Hydrogel formation from polymers, including poly(amino acids), typically involves the formation of a cross-linked network that can absorb and retain large amounts of water. researchgate.net Cross-linking can be achieved through various physical or chemical methods. The properties of the resulting hydrogel, such as its swelling behavior, mechanical strength, and biodegradability, are dependent on the polymer's chemical structure, the cross-linking density, and the environmental conditions. researchgate.net While hydrogels based on other poly(amino acids) with functional side chains have been developed for applications like cell culturing and drug delivery, similar studies on poly(N-(3-aminopropyl)glycine) are not currently documented. researchgate.net
Surface Modification and Interface Science Research Utilizing Poly N 3 Aminopropyl Glycine
Surface-Initiated Polymerization Applications and Methodologies
Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to grow polymer chains directly from a substrate, resulting in a dense layer of tethered polymers known as a polymer brush. This methodology has been effectively applied to N-substituted glycine (B1666218) N-carboxyanhydrides (NNCAs), the monomers used to synthesize polypeptoids like poly(N-(3-aminopropyl)glycine). nih.govnih.gov
The process typically begins with the functionalization of a substrate to create a self-assembled monolayer (SAM) of initiator molecules, often featuring amine groups. nih.gov The subsequent introduction of the N-(3-aminopropyl)glycine N-carboxyanhydride monomer initiates a nucleophilic living ring-opening polymerization (NuLROP) from these surface-bound initiators. nih.gov This "grafting from" approach allows for the synthesis of thick and dense polymer brushes, which is a significant advantage over "grafting to" methods that involve attaching pre-synthesized polymers to a surface and are often limited by steric hindrance. nih.govnih.govrsc.org Research has demonstrated that this technique can produce polypeptoid brushes with thicknesses of approximately 40 nm, a tenfold increase compared to previously reported "grafting to" methods. nih.govnih.gov
The versatility of SIP allows for the creation of various types of polymer brushes. By selecting appropriate monomers, it is possible to generate hydrophilic, hydrophobic, or even amphiphilic surfaces, making them suitable for applications such as non-fouling coatings and as model systems for studying surface-grafted polypeptides. nih.gov The ability to control polymerization in this manner provides a robust platform for engineering surfaces with precise chemical and physical properties.
| Parameter | Description | Key Findings/Advantages | References |
|---|---|---|---|
| Polymerization Method | Surface-Initiated Nucleophilic Living Ring-Opening Polymerization (SI-NuLROP) of N-carboxyanhydrides (NCAs). | Allows for controlled growth of polymer chains directly from the surface. | nih.gov |
| Approach | "Grafting from" technique. | Achieves higher grafting density and greater brush thickness compared to "grafting to" methods. | nih.govnih.govrsc.org |
| Achieved Brush Thickness | Approximately 40 nm. | A significant increase over the ~4 nm thickness typically achieved with "grafting to" approaches. | nih.govnih.gov |
| Applications | Creation of non-fouling surfaces, model systems for surface-grafted polypeptides. | Versatility in creating hydrophilic, hydrophobic, and amphiphilic brushes. | nih.gov |
Conjugation Strategies for Surface Functionalization
The primary amine groups present on the side chains of poly(N-(3-aminopropyl)glycine) are key functional handles for covalent immobilization of a wide array of molecules, thereby tailoring the surface properties for specific applications. Various bioconjugation strategies can be employed to link biomolecules, such as proteins or peptides, to these amine-functionalized surfaces. nih.govchemimpex.com
A prevalent method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl groups of a target molecule. ebrary.netnih.gov This activation step forms a highly reactive O-acylisourea intermediate, which then readily reacts with the primary amines on the poly(N-(3-aminopropyl)glycine) brush to form a stable amide bond. ebrary.net The efficiency of this reaction can be enhanced by the addition of N-hydroxysuccinimide (NHS), which converts the intermediate into a more stable NHS ester, reducing hydrolysis and improving the yield of the final conjugate. researchgate.netncsu.edu
Another common strategy utilizes amine-reactive N-hydroxysuccinimide (NHS) esters directly. researchgate.net Molecules pre-activated as NHS esters can be directly coupled to the amine-functionalized surface without the need for an in-situ activation step. This approach is straightforward and efficient for attaching a variety of labels and biomolecules. These conjugation methods leverage the specific reactivity of the amine groups, enabling the direct and stable attachment of functional molecules to the polymer brush, creating a multifunctional platform for various biomedical and biotechnological applications. researchgate.netmcmaster.ca
| Strategy | Reagents | Mechanism | Bond Formed | References |
|---|---|---|---|---|
| Carbodiimide Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) | EDC activates carboxyl groups on the target molecule, which then react with the primary amines on the polymer. NHS is often added to increase efficiency and stability. | Amide | ebrary.netnih.govresearchgate.net |
| Active Ester Coupling | N-hydroxysuccinimide (NHS) esters | A molecule pre-functionalized with an NHS ester reacts directly with the primary amines on the polymer surface. | Amide | researchgate.net |
| Thiol-Maleimide Coupling | Maleimide-functionalized molecules (after introducing thiols to the polymer) | Requires initial modification of the amine groups to introduce thiols. The thiol groups then react with maleimide-activated molecules. | Thioether | nih.gov |
Development of Functionalized Membranes for Selective Separation Research
The functionalization of separation membranes with polymer brushes can dramatically alter their surface properties, enhancing performance in terms of selectivity, permeability, and resistance to fouling. mdpi.com Grafting poly(N-(3-aminopropyl)glycine) onto a porous membrane support, such as polysulfone (PSf) or polyurethane (PU), is a promising strategy for developing advanced functionalized membranes. mdpi.commdpi.com
By coating a membrane with poly(N-(3-aminopropyl)glycine), its surface chemistry is transformed. The pendant primary amine groups can be protonated under acidic or neutral conditions, imparting a positive charge to the membrane surface. This positive charge makes the membrane highly effective for ion-exchange-based separations, allowing it to selectively bind and remove negatively charged species from a solution, such as certain proteins, DNA, or heavy metal anions. nih.govresearchgate.net
Furthermore, the hydrophilic nature of the grafted polypeptoid chains can significantly improve the membrane's resistance to fouling. researchgate.net Fouling, the undesirable adhesion of molecules like proteins or microorganisms to the membrane surface, is a major challenge in separation processes that leads to reduced flux and membrane lifetime. A dense layer of hydrophilic polymer brushes creates a hydration layer that acts as a physical and energetic barrier, preventing foulants from adsorbing onto the surface. Research on similar hydrophilic and charged polymer grafts has shown significant improvements in antifouling ability and the stable performance of membranes used in wastewater filtration and protein purification. nih.govresearchgate.net
| Membrane Application | Functional Principle | Expected Outcome | Relevant Findings from Similar Systems | References |
|---|---|---|---|---|
| Ion-Exchange Chromatography | Electrostatic interaction between the protonated amine groups (positive charge) on the polymer and negatively charged target molecules. | Selective binding and separation of anionic proteins or pollutants. | Poly(acid) brushes on nylon membranes showed high binding capacity for lysozyme (B549824) (118 mg/cm³). | nih.gov |
| Affinity Separation | Amine groups serve as anchor points to covalently immobilize affinity ligands (e.g., antibodies, metal ions). | Highly selective purification of target biomolecules, such as His-tagged proteins. | Membranes functionalized with nitrilotriacetate (NTA)-Ni²+ complexes bound 85 mg/cm³ of His-tagged ubiquitin. | nih.gov |
| Antifouling Filtration | The hydrophilic polymer brush creates a hydration layer that repels foulants (e.g., proteins, bacteria). | Improved water flux, reduced fouling, and longer membrane lifespan during wastewater or biopharmaceutical filtration. | Grafting hydrophilic polymers onto polydopamine-coated membranes significantly improved antifouling properties during oil/water emulsion filtration. | researchgate.netresearchgate.net |
| Heavy Metal Removal | Chelation of heavy metal ions by the amine and glycine functional groups. | Effective extraction of heavy metals from aqueous solutions. | A polystyrene resin functionalized with glycine was successfully used for the column extraction of heavy metal ions. | researchgate.net |
Theoretical and Computational Studies on Poly N 3 Aminopropyl Glycine
Molecular Dynamics Simulations for Polymer Conformation and Dynamics
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational landscape and dynamic behavior of polypeptoids, the class of polymers to which poly(N-(3-aminopropyl)glycine) belongs. lsu.eduproquest.com These simulations can model the polymer at an atomistic level, providing detailed information about its structure in different environments. lsu.eduproquest.com
A key characteristic of polypeptoids is the ability of their backbone amide bonds to adopt both cis and trans conformations, in contrast to peptides which predominantly favor the trans state. nih.gov This flexibility leads to a more diverse range of accessible conformations. MD simulations have been instrumental in exploring the energy landscape associated with these isomeric states and how factors like side-chain chemistry and solvent interactions influence the cis/trans ratio. nih.govnih.gov For poly(N-(3-aminopropyl)glycine), the aminopropyl side chain, with its potential for hydrogen bonding and electrostatic interactions, is expected to play a significant role in determining the preferred backbone geometry.
Simulations of various polypeptoids have revealed that they can adopt helical structures, despite the absence of backbone hydrogen bonds that stabilize alpha-helices in peptides. proquest.com The stability of these helices is often attributed to steric interactions and electrostatic effects arising from the side chains. In the case of poly(N-(3-aminopropyl)glycine), the charge state of the primary amine on the side chain (protonated or neutral) would be a critical determinant of its conformational preferences.
Table 1: Key Parameters in Molecular Dynamics Simulations of Polypeptoids
| Parameter | Description | Relevance to Poly(N-(3-aminopropyl)glycine) |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | The choice of force field (e.g., AMBER, CHARMM) is crucial for accurately modeling the interactions involving the aminopropyl side chain. |
| Solvent Model | Representation of the solvent molecules (e.g., explicit water models like TIP3P). | Essential for studying the polymer's conformation in aqueous environments and the role of hydration. |
| Simulation Time | The duration of the simulation. | Longer simulation times are necessary to adequately sample the conformational space, especially the slow cis-trans isomerization. |
| Temperature and Pressure | Thermodynamic conditions of the simulation. | These parameters influence the polymer's dynamics and can be varied to study environmental effects. |
Computational Modeling of Poly(N-(3-aminopropyl)glycine) Interactions with Biological Targets
Computational modeling provides valuable insights into how polymers like poly(N-(3-aminopropyl)glycine) might interact with biological macromolecules such as proteins and nucleic acids. These studies are crucial for applications in drug delivery and biomaterials.
The aminopropyl side chains of poly(N-(3-aminopropyl)glycine) are expected to be key mediators of these interactions. At physiological pH, the primary amine groups will be protonated, rendering the polymer polycationic. This positive charge facilitates strong electrostatic interactions with negatively charged biological molecules like DNA and the surfaces of many proteins. acs.org
Molecular docking and MD simulations can be employed to predict the binding modes and affinities of poly(N-(3-aminopropyl)glycine) with specific biological targets. For instance, simulations can reveal how the flexible polymer chain wraps around a protein, with the aminopropyl groups forming salt bridges with acidic residues (aspartate and glutamate) on the protein surface. frontiersin.org Similarly, the interaction with DNA can be modeled to understand how the polymer condenses DNA for gene delivery applications, a process driven by the neutralization of the negatively charged phosphate (B84403) backbone of DNA by the polymer's positive charges.
Table 2: Potential Interactions of Poly(N-(3-aminopropyl)glycine) with Biological Molecules
| Interaction Type | Description | Biological Target Example |
| Electrostatic Interactions | Attraction between the positively charged aminopropyl groups and negatively charged moieties. | DNA phosphate backbone, acidic residues on proteins. |
| Hydrogen Bonding | Formation of hydrogen bonds between the amine groups and hydrogen bond acceptors on the target. | Carbonyl groups in protein backbones, nitrogenous bases in DNA. |
| Hydrophobic Interactions | Although the side chain is polar, the propylene (B89431) linker can participate in weak hydrophobic interactions. | Hydrophobic patches on protein surfaces. |
Prediction of Self-Assembly Behaviors and Structural Transitions
Computational methods are increasingly used to predict the self-assembly of polymers into ordered nanostructures. nih.govudel.eduupenn.edu For amphiphilic block copolymers containing a poly(N-(3-aminopropyl)glycine) segment, simulations can predict the formation of micelles, vesicles, or other morphologies in aqueous solution. lsu.edu
The self-assembly of polypeptoids is influenced by a delicate balance of forces, including hydrophobic interactions, electrostatic forces, and side-chain packing. researchgate.net MD simulations can elucidate the molecular driving forces behind the formation of specific aggregates. For example, in a block copolymer with a hydrophobic block and a hydrophilic poly(N-(3-aminopropyl)glycine) block, simulations can show how the hydrophobic segments collapse to form the core of a micelle, while the charged poly(N-(3-aminopropyl)glycine) chains form a stabilizing corona that interacts with water. lsu.edu
Furthermore, computational studies can predict structural transitions in response to environmental stimuli such as pH, temperature, or ionic strength. For poly(N-(3-aminopropyl)glycine), changes in pH would alter the protonation state of the aminopropyl side chains, thereby modulating the electrostatic repulsions between them. This can trigger conformational changes in the polymer chain and transitions in the morphology of self-assembled structures. Coarse-grained models, which simplify the representation of the polymer, can be particularly useful for studying these large-scale phenomena over longer timescales. udel.edu
Table 3: Factors Influencing the Self-Assembly of Poly(N-(3-aminopropyl)glycine) Containing Polymers
| Factor | Influence on Self-Assembly | Predicted Outcome |
| pH | Affects the protonation of the aminopropyl groups. | Lower pH (higher protonation) can lead to increased electrostatic repulsion, potentially causing swelling or disassembly of aggregates. |
| Ionic Strength | Screens electrostatic interactions. | Increased ionic strength can shield the charges on the side chains, promoting aggregation. |
| Block Copolymer Composition | The nature and length of other blocks in a copolymer. | The relative block lengths determine the geometry of the self-assembled structures (e.g., spherical micelles vs. cylindrical micelles). |
| Temperature | Affects polymer solubility and dynamics. | Can induce phase transitions in thermoresponsive systems. |
Derivatization and Functionalization Strategies for Enhanced Research Applications
Post-Polymerization Modification Approaches Targeting Primary Amine Groups
Post-polymerization modification is a powerful strategy that allows for the introduction of a wide array of functional groups onto a pre-existing polymer backbone. researchgate.net For pAPG, the pendant primary amine groups serve as highly reactive sites for various chemical transformations. This approach offers significant flexibility, enabling the creation of a diverse family of functionalized polymers from a single parent scaffold. researchgate.net
Common modification strategies for polymers containing primary amines include:
Amidation Reactions: The primary amines can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. nih.gov This method is widely used to attach various molecules, including bioactive peptides, targeting ligands, or stimuli-responsive moieties. The reaction of activated esters with amino groups is highly valued in synthetic chemistry for its high selectivity. mdpi.com
Epoxide Ring-Opening Reactions: The nucleophilic primary amines can open the strained ring of epoxide-containing molecules. This reaction results in the formation of a β-amino alcohol linkage and is a common method for functionalizing polymers like poly(glycidyl methacrylate). researchgate.netrsc.org This strategy can be employed to introduce hydroxyl groups and other functionalities onto the pAPG backbone.
Thiourea (B124793) Formation: Reaction with isothiocyanates provides a straightforward route to introduce thiourea linkages. Thiourea groups have been shown to interact with the phosphate (B84403) groups of DNA, making this modification particularly relevant for gene delivery applications. rsc.org
These reactions can often be performed under mild conditions, preserving the integrity of the polymer backbone while achieving high degrees of functionalization.
| Reaction Type | Reagent Class | Resulting Linkage | Key Features |
|---|---|---|---|
| Amidation | Activated Esters (e.g., NHS esters) | Amide | High selectivity; forms stable bonds; widely used for bioconjugation. nih.govmdpi.com |
| Ring-Opening | Epoxides | β-amino alcohol | Efficient reaction; introduces hydroxyl functionality for further modification. researchgate.net |
| Thiourea Formation | Isothiocyanates | Thiourea | Useful for applications involving interaction with nucleic acids. rsc.org |
Synthesis of Block Copolymers and Conjugates with Stimuli-Responsive Functionalities
Creating block copolymers by incorporating pAPG as one of the blocks is a key strategy to combine its unique properties with those of other polymers. A common and effective method involves using a polymer with a terminal primary amine group as a macroinitiator for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of α-amino acids. mdpi.comharth-research-group.org This sequential polymerization technique allows for the synthesis of well-defined block copolymers, such as pAPG-b-poly(amino acid), which can self-assemble into nanostructures like micelles and vesicles for biomedical applications. mdpi.comsemanticscholar.org
Furthermore, the primary amine side chains of pAPG can be functionalized to introduce stimuli-responsive behaviors. rsc.org Stimuli-responsive polymers are "smart" materials that undergo significant changes in their physical or chemical properties in response to external triggers like pH or temperature. rsc.orgnih.gov
pH-Responsiveness: The primary amines on pAPG are inherently pH-responsive due to protonation/deprotonation. This property can be further tuned by conjugating other pH-sensitive moieties, such as imidazole (B134444) groups, which exhibit a pKa around physiological pH. nih.gov The introduction of amino acids like L-lysine can also confer pH-responsive characteristics, enabling controlled release of therapeutic agents in acidic tumor microenvironments. nih.gov
Temperature-Responsiveness: Thermo-responsive behavior can be imparted by grafting temperature-sensitive polymers or functional groups. The most studied thermo-responsive polymer is poly(N-isopropylacrylamide) (PNIPAAm), which has a lower critical solution temperature (LCST) around 32°C. nih.govnih.gov By conjugating N-isopropylamide groups to the pAPG backbone, the resulting polymer can be made to undergo a soluble-insoluble phase transition in response to temperature changes.
| Stimulus | Functional Moiety | Mechanism of Action | Potential Application |
|---|---|---|---|
| pH | Imidazole Groups | Protonation/deprotonation in response to pH changes, altering charge and solubility. nih.gov | Targeted drug release in acidic environments (e.g., tumors, endosomes). |
| Temperature | N-isopropylamide | Undergoes a reversible hydrophilic-to-hydrophobic phase transition above its LCST. nih.gov | On-demand drug delivery triggered by local hyperthermia. |
| Redox | Disulfide Bonds | Cleavage of the disulfide bond in a reducing environment (e.g., intracellular). | Intracellular release of cargo. |
Integration of Poly(N-(3-aminopropyl)glycine) into Dendrimeric and Other Complex Architectures
The monomer unit of pAPG can be used as a building block for creating highly branched, complex macromolecular architectures such as dendrimers and dendrons. researchgate.net Dendrimers are perfectly branched, tree-like polymers with a high density of functional groups on their surface. archivepp.com Their well-defined, globular structure makes them highly attractive for biomedical applications. archivepp.com
A notable example is the synthesis of poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendrons. researchgate.netnih.gov These structures are built generation by generation, starting from a core molecule. Each synthetic step adds a new layer of branching units, doubling the number of terminal functional groups, which are typically primary amines. archivepp.comnih.gov
For instance, two generations of PAPGly dendrons (designated G-0 and G-1) have been synthesized with peripheral primary amine (NH2) groups. researchgate.netnih.gov These terminal amines were subsequently conjugated with a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). The resulting conjugate can then chelate with gadolinium (Gd³⁺) ions to create macromolecular MRI contrast agents. researchgate.netnih.gov The larger, dendrimeric structure slows the molecular rotation, which can lead to higher relaxivity and improved contrast in MRI applications. researchgate.net
| Property | Description | Significance |
|---|---|---|
| Architecture | Dendritic (G-0 and G-1 generations) based on a poly[N,N-bis(3-aminopropyl)glycine] backbone. researchgate.netnih.gov | Provides a well-defined, globular structure with a high density of surface groups. researchgate.net |
| Surface Functionality | Peripheral primary amine groups conjugated with DO3A-Gd³⁺ complexes. nih.gov | Allows for the attachment of multiple paramagnetic centers to a single molecule. researchgate.net |
| Application | Experimental MRI Contrast Agent. researchgate.net | Aims to improve relaxivity and contrast enhancement compared to smaller, monomeric agents. nih.gov |
The integration of pAPG into such complex architectures demonstrates its utility not just as a linear polymer but as a fundamental component for constructing advanced, functional macromolecules with precisely controlled structures.
Degradation and Bioreactivity Mechanisms of Poly N 3 Aminopropyl Glycine
Studies on the Hydrolytic and Enzymatic Degradation Pathways
Detailed studies specifically investigating the hydrolytic and enzymatic degradation of poly(N-(3-aminopropyl)glycine) are not extensively available in the current scientific literature. However, insights into its potential degradation can be inferred from the behavior of the broader class of N-substituted polyglycines (polypeptoids) and other polymers containing primary amine side chains.
Hydrolytic Degradation:
Hydrolytic degradation involves the cleavage of chemical bonds by water. For poly(N-(3-aminopropyl)glycine), the backbone consists of amide bonds, which are generally susceptible to hydrolysis, although typically at a slow rate under physiological conditions. The rate of hydrolysis in polyamides is influenced by factors such as temperature, pH, and the presence of catalysts. In acidic or basic conditions, the hydrolysis of amide bonds is accelerated.
The presence of the (3-aminopropyl) side chain may influence the hydrolytic stability of the polymer backbone. The primary amine group in the side chain can be protonated in acidic conditions, potentially affecting the local chemical environment and the susceptibility of the nearby amide bonds to hydrolysis. However, without specific experimental data, the precise effect remains speculative. It is known that for some polyesters, the presence of amine-containing side chains can increase the rate of hydrolysis, particularly in acidic environments nih.govmdpi.combohrium.com.
Enzymatic Degradation:
The enzymatic degradation of polypeptoids is a complex topic. While their structural similarity to polypeptides suggests potential susceptibility to proteases, many polypeptoids have been found to be resistant to proteolytic decay nih.gov. This resistance is attributed to the N-substituted structure, which sterically hinders the approach of enzymes to the amide backbone.
It is important to note that the absence of direct studies on poly(N-(3-aminopropyl)glycine) means that its degradation profile must be inferred with caution. The following table summarizes the expected, though not experimentally confirmed, degradation behaviors.
| Degradation Pathway | Expected Behavior of Poly(N-(3-aminopropyl)glycine) | Influencing Factors |
| Hydrolytic | Slow degradation of the amide backbone under physiological pH. Accelerated degradation in acidic or basic conditions. The aminopropyl side chain may influence the rate. | pH, Temperature |
| Enzymatic | Likely resistant to many common proteases due to the N-substituted backbone. Potential for degradation by specific enzymes that can recognize the side chain or backbone structure. | Specific enzymes present, Polymer conformation |
Analysis of Degradation Products and Their Implications for Advanced Material Design
The nature of the degradation products of a polymer is a critical factor in its biocompatibility and suitability for various applications. For poly(N-(3-aminopropyl)glycine), the primary degradation products from backbone cleavage would be smaller oligomers and ultimately the monomer unit, N-(3-aminopropyl)glycine.
Potential Degradation Products:
N-(3-aminopropyl)glycine: This would be the fundamental monomer released upon complete hydrolysis of the polymer backbone.
Oligomers of N-(3-aminopropyl)glycine: Partial degradation would result in shorter chains of the polymer.
Side-chain modifications: Depending on the environment, the primary amine of the side chain could potentially undergo reactions, although this is less likely to be the primary degradation pathway compared to backbone scission.
The biocompatibility of these degradation products is a key consideration. Glycine (B1666218) is a naturally occurring amino acid and is generally considered biocompatible. The aminopropyl moiety is also found in biological systems. Therefore, it is hypothesized that the degradation products of poly(N-(3-aminopropyl)glycine) would have low toxicity. However, experimental validation is necessary to confirm this.
Implications for Advanced Material Design:
The anticipated degradation characteristics of poly(N-(3-aminopropyl)glycine) have several implications for its use in advanced materials:
Biomedical Applications: If the degradation products are indeed biocompatible, this polymer could be a candidate for applications such as drug delivery systems, tissue engineering scaffolds, and medical device coatings. The rate of degradation would be a critical design parameter, influencing the release kinetics of drugs or the rate at which a scaffold is replaced by new tissue.
Controlled Degradation: The potential for pH-sensitive hydrolytic degradation could be exploited to design "smart" materials that release their payload in specific acidic environments, such as within tumor tissues or endosomal compartments of cells.
Environmental Applications: For applications where environmental persistence is a concern, the potential for hydrolytic degradation could be advantageous.
The table below outlines the potential degradation products and their design implications.
| Potential Degradation Product | Chemical Structure | Implications for Material Design |
| N-(3-aminopropyl)glycine | H₂N-(CH₂)₃-NH-CH₂-COOH | Expected to be biocompatible, making the polymer suitable for in vivo applications. |
| Oligomers | -[N(CH₂CH₂CH₂NH₂)-CH₂-CO]n- | The size and charge of these oligomers could influence the biological response during degradation. |
Future Research Directions and Emerging Paradigms for Poly N 3 Aminopropyl Glycine Research
Exploration of Novel Synthetic Routes and Advanced Polymerization Control
The synthesis of well-defined polypeptoids is crucial for establishing structure-property relationships and for their application in advanced materials. While significant progress has been made in polypeptoid synthesis, future research will likely focus on developing more efficient, scalable, and versatile polymerization techniques for poly(N-(3-aminopropyl)glycine).
Current prominent methods for polypeptoid synthesis include solid-phase submonomer synthesis, which allows for precise sequence control, and ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs), which is suitable for producing higher molecular weight polymers. mdpi.comresearchgate.net Another emerging technique is the Ugi four-component reaction, which offers a pathway to sequence-controlled polypeptoids. nih.gov
Future investigations should aim to:
Develop Novel Monomers and Initiators: The synthesis of novel NNCAs derived from N-(3-aminopropyl)glycine with various protecting groups on the amine functionality will be a key area. This will allow for more controlled polymerization and subsequent deprotection to yield the final polymer. For instance, the successful controlled ROP of N-(3-tert-butoxy-3-oxopropyl) glycine (B1666218) derived N-carboxyanhydride to produce well-defined polymers highlights the potential of using protected monomers. nsf.govresearchgate.net
Achieve Advanced Polymerization Control: Research into living/controlled polymerization techniques for the NNCA of N-(3-aminopropyl)glycine will be paramount. Achieving control over molecular weight, molecular weight distribution (polydispersity), and chain-end functionality is essential for creating tailored materials. The use of specific initiators, such as primary amines, has been shown to enable controlled ROP of related NNCAs, yielding polymers with narrow molecular weight distributions. nsf.govresearchgate.net
Explore Alternative Polymerization Mechanisms: Investigating alternative polymerization methods beyond ROP and the Ugi reaction could lead to new avenues for synthesis. This might include exploring controlled radical polymerization techniques or other multicomponent reactions to incorporate the (3-aminopropyl)glycine (B3179748) monomer into various polymer architectures.
| Polymerization Method | Advantages | Disadvantages | Future Research Focus |
| Solid-Phase Submonomer Synthesis | Precise sequence control. mdpi.com | Cumbersome, time-consuming, costly, and difficult to scale up. researchgate.net | Adapting for longer chain lengths and scalability. |
| Ring-Opening Polymerization (ROP) | Access to higher molecular weight polymers. mdpi.comresearchgate.net | Requires synthesis of N-carboxyanhydride monomers. mdpi.com | Development of new initiators and catalysts for better control. nsf.gov |
| Ugi Multicomponent Reaction | Potential for simple and general synthesis of polypeptoids. nih.gov | Remains a challenge for simple and sequence-controlled synthesis. nih.gov | Optimization for higher molecular weights and sequence definition. |
Integration of Poly(N-(3-aminopropyl)glycine) into Responsive and Active Systems
The primary amine side chains of poly(N-(3-aminopropyl)glycine) are ionizable, making the polymer inherently pH-responsive. This characteristic is a key feature for its integration into "smart" materials that can respond to environmental stimuli. Future research in this area will focus on harnessing and expanding these responsive properties.
pH-Responsive Systems: The protonation and deprotonation of the aminopropyl side chains can induce conformational changes in the polymer and alter its solubility and hydrodynamic volume. This pH-sensitivity can be exploited to create drug delivery systems that release their payload in the acidic environment of tumors or endosomes. mdpi.com
Thermoresponsive Systems: By copolymerizing N-(3-aminopropyl)glycine with other N-substituted glycines that exhibit temperature-responsive behavior, it is possible to create dual-responsive polymers. For example, copolymers with N-isopropylglycine or N-propylglycine, which are known to have lower critical solution temperatures (LCSTs), could be designed to respond to both temperature and pH. acs.org The cloud point temperatures of such systems can be tuned by adjusting the copolymer composition. acs.org
Multi-Stimuli Responsive Materials: The primary amine groups can be further functionalized with moieties that respond to other stimuli, such as light or specific biomolecules. For instance, azobenzene (B91143) units could be incorporated to create light-responsive materials. mdpi.com This would lead to the development of sophisticated systems with multiple triggers for controlled behavior.
| Stimulus | Mechanism of Response | Potential Application |
| pH | Protonation/deprotonation of aminopropyl side chains. | Drug delivery, biosensors. mdpi.com |
| Temperature | Copolymerization with thermoresponsive monomers (e.g., N-isopropylglycine). acs.org | Smart hydrogels, cell sheet engineering. |
| Light | Incorporation of photo-responsive moieties (e.g., azobenzene). mdpi.com | Photo-controlled drug release, smart coatings. |
| Biomolecules | Functionalization with recognition elements (e.g., antibodies, aptamers). | Targeted drug delivery, diagnostics. |
Deepening Mechanistic Understanding of Biomolecular Interactions
A fundamental understanding of how poly(N-(3-aminopropyl)glycine) interacts with biological components such as proteins and nucleic acids is crucial for its rational design in biomedical applications. The cationic nature of the polymer at physiological pH suggests strong electrostatic interactions with negatively charged biomacromolecules.
Future research should focus on:
Protein Interactions: Investigating the binding affinity and specificity of poly(N-(3-aminopropyl)glycine) with various proteins. This includes studying how factors like polymer chain length, charge density, and conformation affect protein binding. Thermodynamic studies, such as isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC), will be instrumental in elucidating the enthalpic and entropic contributions to these interactions. gla.ac.uk
Nucleic Acid Interactions: The aminopropyl side chains are structurally similar to natural polyamines like spermidine, which are known to interact with and condense DNA. nih.gov Therefore, detailed studies on the interaction of poly(N-(3-aminopropyl)glycine) with DNA and RNA are warranted. This could involve investigating its potential as a non-viral gene delivery vector. Research should focus on the thermodynamics of polyplex formation and the structural changes induced in the nucleic acids upon binding.
Computational Modeling: All-atom molecular dynamics simulations can provide valuable insights into the thermodynamic driving forces behind the self-assembly of polypeptoids and their interactions with biomolecules. nih.gov Such simulations can help to understand how side chain chemistry and backbone conformation influence binding events at the molecular level.
| Biomolecule | Key Interaction Forces | Research Questions |
| Proteins | Electrostatic, hydrogen bonding, hydrophobic interactions. gla.ac.uk | Binding affinity and specificity, effect on protein structure and function. |
| Nucleic Acids | Electrostatic interactions with the phosphate (B84403) backbone. nih.gov | Condensation efficiency, polyplex stability, gene delivery potential. |
Synergistic Research in Advanced Biomaterials and Nanomedicine Platforms
The versatile properties of poly(N-(3-aminopropyl)glycine) make it an attractive candidate for the development of advanced biomaterials and nanomedicine platforms. Future research will likely see a convergence of synthesis, materials science, and biology to create functional systems for a range of applications.
Drug Delivery Systems: The polymer can be used to formulate nanoparticles and micelles for the delivery of hydrophobic drugs, with the cationic side chains potentially enhancing cellular uptake. mdpi.compmc-at.com The pH-responsiveness can be utilized for triggered drug release in specific microenvironments.
Tissue Engineering Scaffolds: The biocompatibility and biodegradability of polypeptoids make them suitable for creating scaffolds that support cell adhesion, proliferation, and differentiation. mdpi.comrsc.org The primary amine groups can be used to conjugate bioactive molecules, such as growth factors or cell adhesion peptides, to enhance the biological performance of the scaffolds. The polymer could be formulated into hydrogels for applications in regenerative medicine.
Nanomedicine and Theranostics: A related dendron, poly[N,N-bis(3-aminopropyl)glycine], has been successfully used to create gadolinium-based contrast agents for magnetic resonance imaging (MRI). nih.govresearchgate.net This demonstrates the potential of the (3-aminopropyl)glycine monomer unit in constructing macromolecular structures for diagnostic and therapeutic (theranostic) applications. Future work could explore the development of poly(N-(3-aminopropyl)glycine)-based nanoparticles for targeted imaging and therapy.
| Application Area | Rationale for Using Poly(N-(3-aminopropyl)glycine) | Future Research Directions |
| Drug Delivery | Biocompatibility, pH-responsiveness, cationic nature for cellular uptake. mdpi.compmc-at.com | Development of targeted and stimuli-responsive nanoparticles and micelles. |
| Tissue Engineering | Biodegradability, tunable properties, functional handles for bio-conjugation. mdpi.comrsc.org | Fabrication of functionalized hydrogels and porous scaffolds. |
| Nanomedicine | Potential for creating well-defined macromolecular architectures for imaging and therapy. nih.govresearchgate.net | Design of theranostic nanoparticles for simultaneous diagnosis and treatment. |
Q & A
Basic Research Questions
Q. What methods are employed for synthesizing poly(N-(3-aminopropyl)glycine) derivatives, and how is their structural integrity validated?
- Methodological Answer : Poly(N-(3-aminopropyl)glycine) derivatives are synthesized via controlled polymerization techniques, such as self-condensation of AB₂ monomers (e.g., N-(3-aminopropyl) diethanosuccinate amine). Structural validation involves nuclear magnetic resonance (NMR) for backbone confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and gel permeation chromatography (GPC) for molecular weight distribution. Fluorescence spectroscopy may also assess photophysical properties, such as quantum yield (QY) and pH-dependent emission behavior .
Q. Which analytical techniques are critical for characterizing the physicochemical properties of poly(N-(3-aminopropyl)glycine)?
- Methodological Answer : Key techniques include:
- Dynamic Light Scattering (DLS) : To determine micelle size (e.g., 30–50 nm in aqueous solutions).
- Zeta Potential : To evaluate colloidal stability.
- UV-Vis and Fluorescence Spectroscopy : To monitor stimuli-responsive behavior (e.g., pH-dependent fluorescence quenching).
- Thermogravimetric Analysis (TGA) : To assess thermal stability .
Q. What are the primary applications of poly(N-(3-aminopropyl)glycine) in basic research?
- Methodological Answer : The polymer’s amphiphilic nature enables applications such as:
- Nanocarrier Systems : Self-assembly into micelles for drug delivery.
- Environmental Remediation : Preliminary studies on heavy metal ion chelation (e.g., Ag⁺) via amine functional groups .
Advanced Research Questions
Q. How can the stimuli-responsive behavior of poly(N-(3-aminopropyl)glycine) be engineered for targeted drug delivery?
- Methodological Answer : pH-responsive properties are modulated by incorporating ionizable groups (e.g., carboxylates). For example:
- Acid-Labile Linkers : Introduce tert-butoxy groups that hydrolyze under mild acidic conditions (e.g., tumor microenvironments), converting poly(N-(3-tert-butoxy-3-oxopropyl) glycine) to poly(N-(2-carboxyethyl) glycine), mimicking poly(glutamic acid) for enhanced biocompatibility .
- Crosslinking Strategies : Use poly(ethylene glycol) diacrylate (PEG-DA) to stabilize micellar structures while retaining pH-triggered release .
Q. What mechanisms explain the selective sorption of Ag(I) by poly(N-(3-aminopropyl)glycine)-based resins, and how do functional group modifications influence efficiency?
- Methodological Answer :
-
Functional Group Interactions : Ag(I) binds preferentially to amine and heterocyclic groups (e.g., piperidine derivatives). For example, trans-1,4-diaminocyclohexane-modified resins achieve Ag(I) sorption capacities of 130.7 mg/g due to chelation geometry and Lewis acid-base interactions.
-
Kinetic Modeling : Sorption data often fit pseudo-first-order models, indicating diffusion-controlled processes. Competitive studies in real chloride solutions show selectivity trends (Ag ≫ Cu, Pb, Zn) .
Polymer Resin Ag(I) Sorption Capacity (mg/g) Selectivity Order (Real Solutions) N-(3-aminopropyl)-2-pipecoline 105.4 Ag > Pb > Cu ≈ Zn trans-1,4-diaminocyclohexane 130.7 Ag ≫ Cu, Pb, Zn
Q. How should researchers address contradictory data in fluorescence quantum yield (QY) measurements for poly(N-(3-aminopropyl)glycine) derivatives?
- Methodological Answer : Contradictions arise from solvent polarity, pH, and aggregation effects. Mitigation strategies include:
- Standardized Solvent Systems : Use deionized water or PBS buffer for consistency.
- Aggregation Control : Optimize polymer concentration (e.g., below critical micelle concentration) to minimize self-quenching.
- Reference Calibration : Use rhodamine B or quinine sulfate as QY standards under identical experimental conditions .
Q. What computational approaches are suitable for predicting the conformational dynamics of poly(N-(3-aminopropyl)glycine) in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate backbone flexibility and solvent interactions using force fields like AMBER or CHARMM.
- Density Functional Theory (DFT) : Model electronic transitions to correlate fluorescence properties with substituent effects (e.g., electron-donating groups enhance QY).
- Coarse-Grained Models : Study micelle formation kinetics and stimuli-responsive transitions .
Data Contradiction Analysis
Q. Why do sorption capacities for Ag(I) vary significantly between poly(N-(3-aminopropyl)glycine) analogs?
- Methodological Answer : Variations stem from:
- Functional Group Density : Higher amine content in trans-1,4-diaminocyclohexane resins increases Ag(I) binding sites.
- Steric Hindrance : Bulky substituents (e.g., pyrrolidinone) reduce accessibility to metal ions.
- Solution Ionic Strength : Competing ions (e.g., Cl⁻) in real leaching solutions lower effective sorption capacity compared to synthetic solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
